Relative Antitussive Potency: Ethyldibunate vs. Codeine and Benzonatate in Canine and Feline Models
In a standardized 'coughing dog and cat' model, the antitussive potency of ethyldibunate was directly compared to codeine phosphate and benzonatate. Ethyldibunate exhibited substantially lower potency than codeine, with only 13% of codeine's activity in dogs and 9% in cats [1]. Benzonatate, in contrast, demonstrated 80% of codeine's potency in dogs and 56% in cats [1]. This quantitative head-to-head comparison establishes that dibunate is a mild antitussive, approximately 6- to 8-fold less potent than benzonatate on a weight basis, which has direct implications for dosing requirements and therapeutic index.
| Evidence Dimension | Relative Antitussive Potency (as % of Codeine Phosphate) |
|---|---|
| Target Compound Data | Ethyldibunate: 13% (dogs), 9% (cats) |
| Comparator Or Baseline | Codeine Phosphate (100%); Benzonatate: 80% (dogs), 56% (cats) |
| Quantified Difference | Ethyldibunate is 6.2x less potent than benzonatate in dogs; 6.2x less potent in cats (calculated as 80%/13% and 56%/9%). |
| Conditions | Mechanically or electrically induced cough in anesthetized dogs and cats; 'coughing dog and cat' methods. |
Why This Matters
Procurement decisions for antitussives require precise knowledge of relative potency to ensure correct dosing, as substituting dibunate with a more potent agent like benzonatate at equivalent milligram doses could lead to overdosage and increased adverse event risk.
- [1] Kasé, Y., et al. (1967). On the Site of Antitussive Actions of Ethyldibunate, Benzonatate and (-)-Methylephedrine. Yakugaku Zasshi, 87(8), 923-934. View Source
